3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one
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Overview
Description
3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one is a heterocyclic compound that features a pyran ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methoxyaniline, acetylacetone, and appropriate catalysts.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal conditions to ensure complete conversion of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in inflammatory pathways.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Anti-inflammatory Drugs: Investigated for its potential to reduce inflammation.
Anticancer Agents: Studied for its ability to inhibit cancer cell growth.
Industry
Dye Synthesis: Used in the production of dyes and pigments.
Material Science: Incorporated into polymers for enhanced properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to active sites of enzymes, preventing substrate binding and subsequent reactions.
DNA Interaction: Intercalates with DNA, disrupting replication and transcription processes.
Signal Transduction: Modulates signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-4-one Derivatives: Compounds with similar pyran ring structures but different substituents.
Amino-substituted Aromatics: Compounds with amino groups attached to aromatic rings.
Uniqueness
Functional Group Diversity: The combination of acetyl, methoxy, and amino groups provides unique reactivity and biological activity.
Pharmacological Potential: Exhibits a broader range of biological activities compared to simpler analogs.
Conclusion
3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthetic chemists and a promising candidate for drug development.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-acetyl-2-(4-methoxyanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C15H15NO4/c1-9-8-13(18)14(10(2)17)15(20-9)16-11-4-6-12(19-3)7-5-11/h4-8,16H,1-3H3 |
InChI Key |
LDSUQYCGIVQFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
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